5-chloro-1H-pyrazolo[3,4-c]pyridazine
Description
5-Chloro-1H-pyrazolo[3,4-c]pyridazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridazine ring system with a chlorine substituent at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its versatility as a building block for kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3-2-7-9-5(3)10-8-4/h1-2H,(H,7,9,10) |
InChI Key |
WTCMCRMQPFASDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NN=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with chloropyridazine . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-chloro-1H-pyrazolo[3,4-c]pyridazine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on reaction time, temperature, and the use of efficient catalysts to maximize production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
5-chloro-1H-pyrazolo[3,4-c]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyrazolo[3,4-b]pyridines
The positional isomer 5-chloro-1H-pyrazolo[3,4-b]pyridine differs in the fusion position of the pyrazole and pyridine rings (Figure 1). This structural variation alters electronic properties and reactivity:
- Synthetic Routes: Pyrazolo[3,4-b]pyridines are synthesized from 5-aminopyrazole and trifluoropentanedione, contrasting with the hydrazine-based approach for pyrazolo[3,4-c]pyridazines .
- Applications : Pyrazolo[3,4-b]pyridines are less explored in kinase inhibition but serve as intermediates for fluorescent probes .
Table 1: Structural Comparison of Pyrazolo Derivatives
Functional Group Variations
3-Amino-1H-pyrazolo[3,4-c]pyridazine
Replacing chlorine with an amino group at C3 enhances nucleophilic reactivity, enabling condensation with aldehydes or ketones to form Schiff bases . This derivative is pivotal in synthesizing polyfunctional heterocycles, such as pyrrolidino[3,4-d]pyrazolines, which are less accessible from the chloro analog .
3-Iodo-1H-pyrazolo[3,4-c]pyridazine
Iodination at C3 facilitates cross-coupling reactions. For example, Suzuki-Miyaura coupling with 6-fluoropyridin-2-ylboronic acid introduces aryl groups, yielding compounds with nanomolar potency against hematopoietic progenitor kinase 1 (HPK1) . The chloro analog, while reactive, requires harsher conditions for similar transformations .
Pharmacological Activity
Antimicrobial Efficacy
Pyrazolo-pyridazines with methoxy groups (e.g., compound 4i) exhibit broad-spectrum antibacterial activity (MIC: 2–4 µg/mL), whereas electron-withdrawing substituents (e.g., 4f) show antifungal potency . The chloro derivative itself is less active but serves as a precursor for bioactive analogs .
Kinase Inhibition
5-Chloro-1H-pyrazolo[3,4-c]pyridazine derivatives, such as DW21302-A, inhibit EGFR T790M mutants (IC50: <10 nM) through strategic aryl substitutions at C3 and C5 . In contrast, pyrazolo[3,4-b]pyridines are underexplored in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
